Aluminum 1 8 15 22-tetrakis(phenylthio)&

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

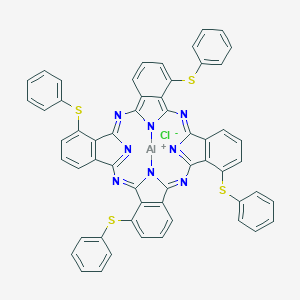

Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride: is a complex organic compound with the molecular formula C56H32AlClN8S4 and a molecular weight of 1007.60 g/mol . This compound is known for its unique structure, which includes aluminum at the core and phenylthio groups attached to the phthalocyanine ring. It is primarily used in photonic and optical materials due to its distinctive electronic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride typically involves the reaction of phthalocyanine with aluminum chloride and phenylthiol under controlled conditions. The reaction is carried out at high temperatures, often exceeding 300°C . The process requires careful control of the reaction environment to ensure the correct formation of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the necessary reaction conditions. The final product is usually purified through recrystallization or chromatography to achieve the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions: Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the phenylthio groups to thiols.

Substitution: The phenylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted phthalocyanine derivatives.

Aplicaciones Científicas De Investigación

Applications Overview

| Application Area | Description |

|---|---|

| Photodynamic Therapy (PDT) | Utilized as a photosensitizer for cancer treatment, particularly effective against various cancer types. |

| Organic Electronics | Employed in organic light-emitting diodes (OLEDs) and photovoltaic cells due to its electronic properties. |

| Photonic Materials | Used in the development of optical devices and sensors due to its light absorption characteristics. |

Photodynamic Therapy (PDT)

Aluminum 1,8,15,22-tetrakis(phenylthio) has been extensively studied as a photosensitizer in PDT. This therapy involves the administration of a photosensitizing agent that, upon activation by light, produces reactive oxygen species (ROS) capable of inducing cell death in targeted tissues.

Case Studies

- Lung Cancer Treatment :

- Breast Cancer :

- Gastric Cancer :

Organic Electronics

In the realm of organic electronics, Aluminum 1,8,15,22-tetrakis(phenylthio) is used for its favorable electronic properties:

- OLEDs : The compound serves as an emissive layer material in OLEDs, contributing to improved efficiency and color purity.

- Photovoltaic Cells : Its ability to absorb light across a broad spectrum makes it suitable for use in organic solar cells, enhancing their performance.

Photonic Materials

This compound is also significant in the development of photonic materials:

- Optical Devices : Its strong light absorption capabilities enable applications in sensors and other optical devices.

- Laser Technology : The compound's properties are advantageous for use in laser systems where efficient light absorption is crucial.

Mecanismo De Acción

The mechanism of action of Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride involves its interaction with light. Upon exposure to light, the compound absorbs photons and undergoes electronic excitation. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS can induce cell damage and apoptosis, making the compound effective in photodynamic therapy.

Comparación Con Compuestos Similares

- Zinc 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine

- Copper (II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine

- Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide

- Gallium (III)-phthalocyanine chloride

- Zinc phthalocyanine

Uniqueness: Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride stands out due to its unique combination of aluminum and phenylthio groups, which impart distinct electronic and photophysical properties. These properties make it particularly effective in applications requiring high stability and efficient light absorption.

Propiedades

Número CAS |

167093-23-4 |

|---|---|

Fórmula molecular |

C56H38AlClN8S4 |

Peso molecular |

1013.7 g/mol |

InChI |

InChI=1S/C56H38N8S4.Al.ClH/c1-5-17-33(18-6-1)65-41-29-13-25-37-45(41)53-57-49(37)62-54-47-39(27-15-31-43(47)67-35-21-9-3-10-22-35)51(59-54)64-56-48-40(28-16-32-44(48)68-36-23-11-4-12-24-36)52(60-56)63-55-46-38(50(58-55)61-53)26-14-30-42(46)66-34-19-7-2-8-20-34;;/h1-32,57,60-64H;;1H/q-2;+3;/p-1 |

Clave InChI |

JWPNATQHLXEGSZ-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)SC2=CC=CC3=C2C4=NC3=NC5=C6C(=C7N5[Al+]N8C(=N4)C9=C(C8=NC1=NC(=N7)C2=C1C=CC=C2SC1=CC=CC=C1)C(=CC=C9)SC1=CC=CC=C1)C=CC=C6SC1=CC=CC=C1.[Cl-] |

SMILES canónico |

C1=CC=C(C=C1)SC2=CC=CC3=C4NC(=C32)NC5=C6C=CC=C(C6=C7N5[Al+]N8C(=C9C=CC=C(C9=C8N4)SC1=CC=CC=C1)NC1=C2C(=C(N1)N7)C=CC=C2SC1=CC=CC=C1)SC1=CC=CC=C1.[Cl-] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.